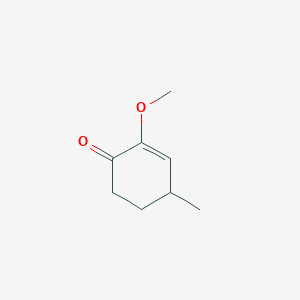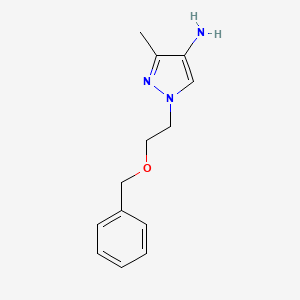
2-Hydroxy-3-(pyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a pyridine ring substituent at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include:
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
2-Hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amination.
Major Products
Oxidation: Formation of 2-oxo-3-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyridin-2-yl)propanol.
Substitution: Formation of 2-chloro-3-(pyridin-2-yl)propanoic acid or 2-amino-3-(pyridin-2-yl)propanoic acid.
科学研究应用
2-Hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The pyridine ring can also participate in π-π interactions and electron donation, further modulating biological activity.
相似化合物的比较
Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid: Contains a phosphono group instead of a carboxylic acid group.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
2-Hydroxy-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4,7,10H,5H2,(H,11,12) |
InChI 键 |
RAOAWTKYEHBLHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


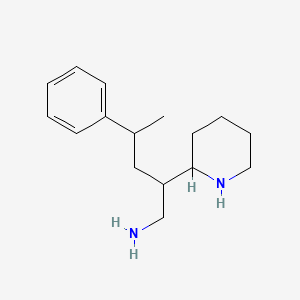
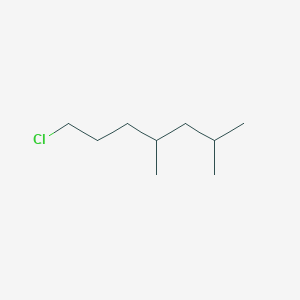
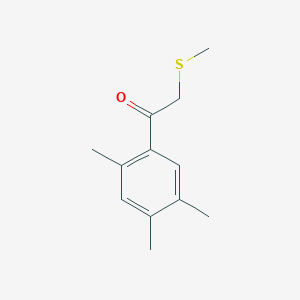
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)

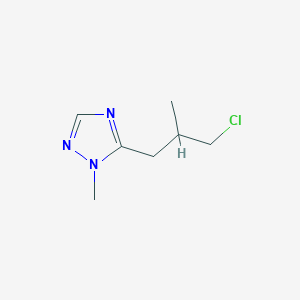


![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
